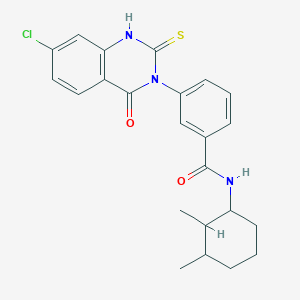

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide

CAS No.:

Cat. No.: VC15068221

Molecular Formula: C23H24ClN3O2S

Molecular Weight: 442.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24ClN3O2S |

|---|---|

| Molecular Weight | 442.0 g/mol |

| IUPAC Name | 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide |

| Standard InChI | InChI=1S/C23H24ClN3O2S/c1-13-5-3-8-19(14(13)2)25-21(28)15-6-4-7-17(11-15)27-22(29)18-10-9-16(24)12-20(18)26-23(27)30/h4,6-7,9-14,19H,3,5,8H2,1-2H3,(H,25,28)(H,26,30) |

| Standard InChI Key | OHPBGKCMMZDNTR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(C1C)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

Introduction

The compound 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a quinazolinone core functionalized with sulfur and chlorine atoms, as well as a benzamide moiety linked to a dimethylcyclohexyl group.

This article provides an in-depth exploration of the compound's synthesis, structural properties, and potential biological significance based on available data.

Structural Overview

The molecular structure of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C22H22ClN3O2S |

| Molecular Weight | 427.95 g/mol |

| Core Structure | Quinazolinone with sulfur and chlorine substituents |

| Functional Groups | Benzamide, dimethylcyclohexyl moiety |

| IUPAC Name | 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide |

Synthesis

The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. The general synthetic strategy for similar quinazoline derivatives includes:

-

Formation of the Quinazolinone Core:

-

Cyclization reactions involving anthranilic acid derivatives and isocyanates or carbodiimides.

-

Functionalization with sulfur (e.g., via thiolation) and halogenation (chlorination).

-

-

Introduction of Benzamide Moiety:

-

Reaction of the quinazoline derivative with benzoyl chloride or benzamide derivatives under appropriate conditions.

-

-

Attachment of Dimethylcyclohexyl Group:

-

Substitution reactions involving alkyl halides or Grignard reagents to introduce the dimethylcyclohexyl group.

-

Analytical Data

The characterization of this compound typically involves advanced spectroscopic techniques:

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, comparisons can be drawn with structurally related molecules:

Future Directions

Further research is needed to explore the pharmacokinetics, toxicity, and detailed mechanism of action for this compound. Key areas for future studies include:

-

In vitro testing against cancer cell lines and bacterial strains.

-

Molecular docking studies to predict binding interactions with biological targets.

-

Toxicological profiling to ensure safety for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume